N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16402669
InChI: InChI=1S/C21H19N5O2/c1-13-18(15-8-5-4-6-9-15)20-24-23-19(14(2)26(20)25-13)21(27)22-16-10-7-11-17(12-16)28-3/h4-12H,1-3H3,(H,22,27)
SMILES:
Molecular Formula: C21H19N5O2
Molecular Weight: 373.4 g/mol

N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

CAS No.:

Cat. No.: VC16402669

Molecular Formula: C21H19N5O2

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide -

Specification

Molecular Formula C21H19N5O2
Molecular Weight 373.4 g/mol
IUPAC Name N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Standard InChI InChI=1S/C21H19N5O2/c1-13-18(15-8-5-4-6-9-15)20-24-23-19(14(2)26(20)25-13)21(27)22-16-10-7-11-17(12-16)28-3/h4-12H,1-3H3,(H,22,27)
Standard InChI Key JROOQYKMNVNYLH-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC

Introduction

N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide is a complex heterocyclic compound featuring a unique pyrazolo[5,1-c] triazine structure. This compound is characterized by a methoxyphenyl group attached to the nitrogen position, along with dimethyl and phenyl substituents that enhance its chemical properties. The molecular formula of this compound is C21H19N5O2, with a molecular weight of approximately 373.4 g/mol .

Synthesis

The synthesis of N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide typically involves multi-step chemical reactions. These synthetic routes may vary in complexity and yield depending on the specific conditions employed. Common methods include the use of commercially available reagents and catalysts to facilitate the formation of the pyrazolo-triazine core and subsequent substitution reactions.

Biological Activities

Compounds within the pyrazolo[5,1-c] triazine class exhibit diverse biological activities, including potential anti-inflammatory and antimicrobial effects. N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide has shown promise in interacting with multiple biological targets, making it a candidate for further research in drug development.

Biological ActivityPotential Applications
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialTreatment of infections
Interaction with Biological TargetsDrug development and therapeutic applications

Interaction Studies

Interaction studies involving N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide focus on its binding affinity and specificity towards various biological targets. These studies are crucial for understanding the pharmacological profile of the compound and its potential therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide. Notable examples include:

Compound NameStructureUnique Features
Ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxylateContains an ethyl ester groupUsed as a building block in medicinal chemistry
N-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c] triazinecarboxamideSimilar core structure but different substituentsPotential for different biological activities
3-amino-N-(3-methoxyphenyl)-6-methyl-pyrazolo[5,1-c] triazineContains an amino groupMay exhibit different reactivity and biological profiles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator